Benzyl 3-fluoro-4-hydroxyazocane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-fluoro-4-hydroxyazocane-1-carboxylate is a synthetic organic compound that belongs to the class of azocanes Azocanes are heterocyclic compounds containing a nitrogen atom within an eight-membered ring This compound is characterized by the presence of a benzyl group, a fluorine atom, and a hydroxyl group attached to the azocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-fluoro-4-hydroxyazocane-1-carboxylate typically involves the following steps:
Formation of the Azocane Ring: The azocane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and dihalides.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).
Benzylation: The benzyl group can be added through a benzylation reaction using benzyl chloride (C₆H₅CH₂Cl) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 3-fluoro-4-hydroxyazocane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Benzyl 3-fluoro-4-hydroxyazocane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-fluoro-4-hydroxyazocane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of an eight-membered azocane ring.
Benzyl 3-fluoro-4-hydroxyazepane-1-carboxylate: Similar structure but with a seven-membered azepane ring.
Uniqueness
Benzyl 3-fluoro-4-hydroxyazocane-1-carboxylate is unique due to its eight-membered azocane ring, which imparts distinct chemical and physical properties compared to its six- and seven-membered counterparts. This uniqueness makes it valuable for specific applications where the azocane ring’s properties are advantageous.
Properties
Molecular Formula |
C15H20FNO3 |
---|---|
Molecular Weight |
281.32 g/mol |
IUPAC Name |
benzyl 3-fluoro-4-hydroxyazocane-1-carboxylate |
InChI |
InChI=1S/C15H20FNO3/c16-13-10-17(9-5-4-8-14(13)18)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11H2 |
InChI Key |
LFESIQATLNMJMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC(C(C1)O)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.